molecular formula C24H26N4O4 B15120893 N-(4-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)acetamide

N-(4-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)acetamide

Cat. No.: B15120893
M. Wt: 434.5 g/mol
InChI Key: OZBXMJWRCDEIJM-UHFFFAOYSA-N
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Description

N-(4-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)acetamide: is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a piperidine ring, and an acetamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction, where the quinazolinone derivative reacts with piperidine in the presence of a suitable catalyst.

    Formation of the Acetamide Group: The final step involves the acylation of the piperidine derivative with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring and the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine and acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. The quinazolinone core is known to interact with various enzymes, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The piperidine ring and acetamide group can enhance the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)acetamide
  • N-(4-{4-[(7-hydroxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)acetamide
  • N-(4-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)propionamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group enhances its lipophilicity, the piperidine ring provides structural rigidity, and the acetamide group contributes to its binding affinity with biological targets.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-[4-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidine-1-carbonyl]phenyl]acetamide

InChI

InChI=1S/C24H26N4O4/c1-16(29)26-19-5-3-18(4-6-19)23(30)27-11-9-17(10-12-27)14-28-15-25-22-13-20(32-2)7-8-21(22)24(28)31/h3-8,13,15,17H,9-12,14H2,1-2H3,(H,26,29)

InChI Key

OZBXMJWRCDEIJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC

Origin of Product

United States

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